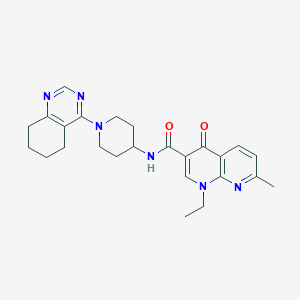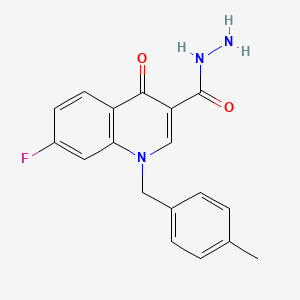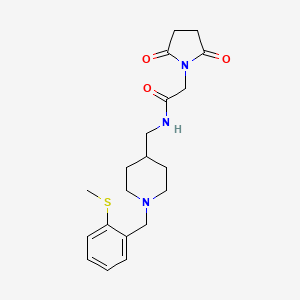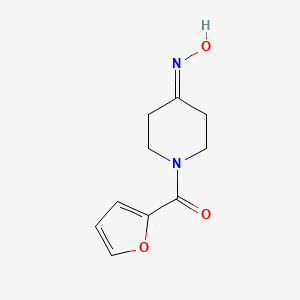
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, an amide group, and a pyrrolidinone ring. These features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridazine rings, which are nitrogen-containing heterocyclic rings, as well as the amide group and the pyrrolidinone ring. These groups would likely contribute to the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the pyrazole and pyridazine rings, as well as the carbonyl group in the amide and pyrrolidinone rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms and the carbonyl groups could contribute to its polarity and potentially its solubility in various solvents .Scientific Research Applications
Chemical Synthesis and Functionalization
Chemical synthesis and functionalization of pyrazolo[3,4-d]pyrimidines, including various antimetabolites and derivatives, have been explored through reactions involving α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines. These synthetic pathways underscore the versatility of pyrazolo[3,4-d]pyrimidines in generating compounds with potential biological activities, offering a methodological basis for synthesizing and modifying compounds like "N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide" (Hildick & Shaw, 1971).
Antimicrobial and Antifungal Applications
Substituted pyridazinone compounds have shown antimicrobial and antifungal activities, suggesting a potential avenue for the application of similar compounds in addressing microbial and fungal infections. Such activities are attributed to the inhibition of key biological processes within the pathogens, offering a glimpse into how "this compound" might be applied in antimicrobial research (Gezginci, Martin, & Franzblau, 1998).
Anticancer Research
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities, highlighting the potential of pyrazolo[3,4-d]pyrimidines and related compounds in anticancer drug discovery. These compounds' mechanisms of action, including the inhibition of specific enzymes or pathways critical for cancer cell survival, provide a valuable perspective on the possible therapeutic applications of "this compound" (Rahmouni et al., 2016).
Antioxidant Properties
The exploration of heterocyclic compounds, including pyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl derivatives, for their antioxidant activities sheds light on the broader utility of such structures in mitigating oxidative stress. These studies suggest a potential research avenue for "this compound" in understanding and combating oxidative stress-related diseases (Ahmad et al., 2012).
Future Directions
The study of this compound could provide interesting insights into its chemical and biological properties. Future research could focus on its synthesis, the exploration of its reactivity, the determination of its physical and chemical properties, and the investigation of its potential biological activity .
properties
IUPAC Name |
5-oxo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c26-17-9-6-14(22-17)18(27)21-13-4-2-12(3-5-13)20-15-7-8-16(24-23-15)25-11-1-10-19-25/h1-5,7-8,10-11,14H,6,9H2,(H,20,23)(H,21,27)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNICAZKPSVQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)
![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)
![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2380108.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)

